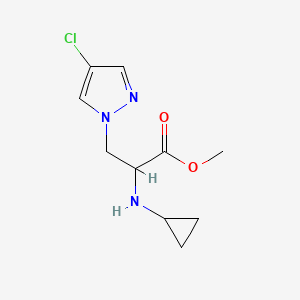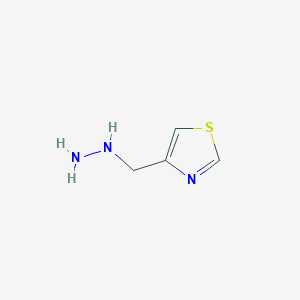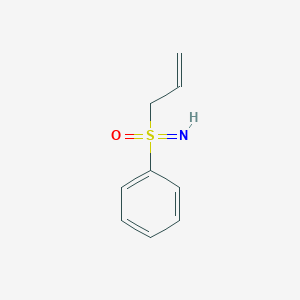
(1-Methoxy-2,3-dimethylcyclohexyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methoxy-2,3-dimethylcyclohexyl)methanamine is an organic compound with the molecular formula C10H21NO It is a derivative of cyclohexane, featuring a methoxy group and two methyl groups attached to the cyclohexane ring, along with a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxy-2,3-dimethylcyclohexyl)methanamine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is formed through a series of cyclization reactions, often starting from simpler organic molecules.
Introduction of Methoxy and Methyl Groups: The methoxy and methyl groups are introduced through substitution reactions. Common reagents include methanol and methyl halides.
Attachment of the Methanamine Group: The methanamine group is attached via an amination reaction, often using ammonia or an amine derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts to speed up the reaction.
Temperature and Pressure Control: Maintaining specific temperature and pressure conditions to favor the desired reaction pathway.
Purification: Employing techniques such as distillation and crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Methoxy-2,3-dimethylcyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted cyclohexane derivatives .
Applications De Recherche Scientifique
(1-Methoxy-2,3-dimethylcyclohexyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-Methoxy-2,3-dimethylcyclohexyl)methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparaison Avec Des Composés Similaires
- (1-Methoxy-4,4-dimethylcyclohexyl)methanamine
- (2,3-Dimethylcyclohexyl)methanamine
- (1-Methoxy-3,4-dimethylcyclohexyl)methanamine
Comparison: Compared to these similar compounds, (1-Methoxy-2,3-dimethylcyclohexyl)methanamine is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties. For instance, the position of the methoxy and methyl groups can influence the compound’s reactivity and interaction with other molecules .
Propriétés
Formule moléculaire |
C10H21NO |
|---|---|
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
(1-methoxy-2,3-dimethylcyclohexyl)methanamine |
InChI |
InChI=1S/C10H21NO/c1-8-5-4-6-10(7-11,12-3)9(8)2/h8-9H,4-7,11H2,1-3H3 |
Clé InChI |
URINCVKTVWKDBC-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1C)(CN)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3-Fluorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13637437.png)
![(R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol](/img/structure/B13637439.png)







![N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine](/img/structure/B13637465.png)

![2-(1H-pyrazol-4-yl)benzo[d]thiazole](/img/structure/B13637484.png)

